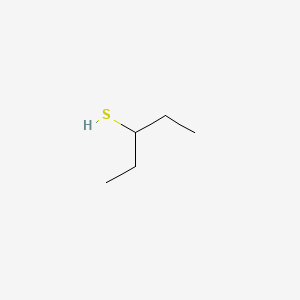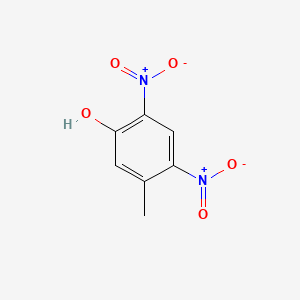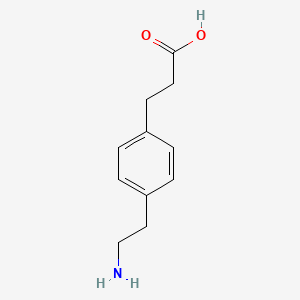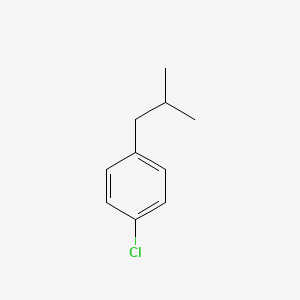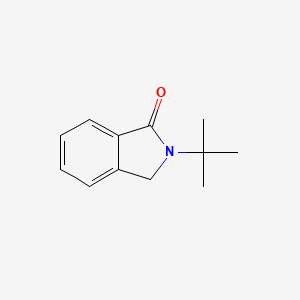
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a fused bicyclic system with a tert-butyl group, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
The synthesis of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For instance, the reaction of a substituted phthalimide with a tert-butylamine can lead to the formation of the desired isoindolone. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.
Analyse Des Réactions Chimiques
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- can be compared with other isoindolone derivatives, such as:
- 1H-Isoindol-1-one, 2-methyl-2,3-dihydro-
- 1H-Isoindol-1-one, 2-phenyl-2,3-dihydro- These compounds share a similar core structure but differ in their substituents, which can influence their reactivity and biological activities. The presence of the tert-butyl group in 1H-Isoindol-1-one, 2-(1,1-dimethylethyl)-2,3-dihydro- makes it unique, potentially affecting its steric and electronic properties.
Propriétés
Numéro CAS |
61864-62-8 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-tert-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)13-8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3 |
Clé InChI |
AGFHSNBWCCFYKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CC2=CC=CC=C2C1=O |
SMILES canonique |
CC(C)(C)N1CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


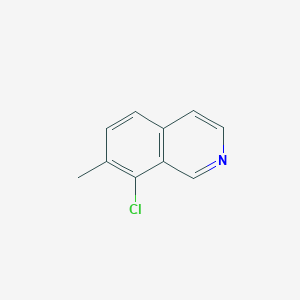
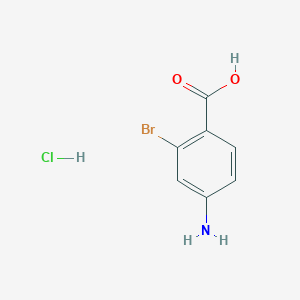
![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/new.no-structure.jpg)
![Acetamide, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B3054693.png)
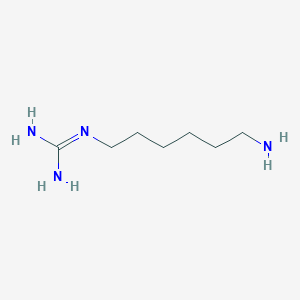
![Bicyclo[4.2.0]oct-7-ene](/img/structure/B3054695.png)
